molecular formula C13H23N3O5S B3276317 p-Amino-N-(2-diethylaminoethyl)benzamide sulfate CAS No. 63887-34-3

p-Amino-N-(2-diethylaminoethyl)benzamide sulfate

Cat. No.: B3276317
CAS No.: 63887-34-3
M. Wt: 333.41 g/mol
InChI Key: YPKXIQOEOPDWBK-UHFFFAOYSA-N
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Description

p-Amino-N-(2-diethylaminoethyl)benzamide sulfate: is a chemical compound known for its applications in the pharmaceutical industry. It is structurally related to procainamide, a class Ia antiarrhythmic drug

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Amino-N-(2-diethylaminoethyl)benzamide sulfate involves the reaction of 4-amino-N-(2-diethylaminoethyl)benzamide with sulfuric acid. The process typically includes the following steps:

    Starting Materials: 4-amino-N-(2-diethylaminoethyl)benzamide and sulfuric acid.

    Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.

    Procedure: The 4-amino-N-(2-diethylaminoethyl)benzamide is dissolved in deionized water, and sulfuric acid is added slowly with constant stirring.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: p-Amino-N-(2-diethylaminoethyl)benzamide sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Formation of corresponding carboxylic acids or ketones.

    Reduction Products: Formation of amines or alcohols.

    Substitution Products: Formation of substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of p-Amino-N-(2-diethylaminoethyl)benzamide sulfate involves its interaction with sodium channels. It acts as a sodium channel blocker, stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. This mechanism is similar to that of procainamide, which is used to treat ventricular arrhythmias .

Comparison with Similar Compounds

Uniqueness: p-Amino-N-(2-diethylaminoethyl)benzamide sulfate is unique due to its specific structural modifications, which enhance its stability and reactivity compared to similar compounds. Its sulfate form also provides distinct solubility and pharmacokinetic properties .

Properties

CAS No.

63887-34-3

Molecular Formula

C13H23N3O5S

Molecular Weight

333.41 g/mol

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]benzamide;sulfuric acid

InChI

InChI=1S/C13H21N3O.H2O4S/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;1-5(2,3)4/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);(H2,1,2,3,4)

InChI Key

YPKXIQOEOPDWBK-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCNC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)[O-]

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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